REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Pb+2:5].O.[C:7]([O-:10])(=[O:9])[CH3:8]>CCCCOCCO>[C:1]([O-:4])(=[O:3])[CH3:2].[Pb+2:5].[C:7]([O-:10])(=[O:9])[CH3:8] |f:0.1.2.3,5.6.7|
|
Name
|
hydrate lead acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Pb+2].O.C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCOCCO
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |